molecular formula C20H21FN4O2 B1163681 AB-FUBINACA isomer 1

AB-FUBINACA isomer 1

Cat. No. B1163681
M. Wt: 368.4
InChI Key: VDGIZMNHDDBEBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB-FUBINACA is a synthetic cannabinoid (CB) that displays high affinity for the central CB1 receptor (Ki = 0.9 nM). It has been identified in illegal herbal products. AB-FUBINACA isomer 1 is a variant of AB-FUBINACA in which an isopropyl group is replaced with a propyl group. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.

Scientific Research Applications

1. Forensic Analysis and Differentiation of Isomers

AB-FUBINACA and its isomers are critical in forensic analysis, particularly in differentiating positional isomers. A study by (Murakami et al., 2018) demonstrated the use of liquid chromatography and mass spectrometry for distinguishing AB-FUBINACA isomers. This methodology is crucial for identifying and differentiating isomers in forensic investigations.

2. Metabolite Identification in Human Hepatocytes and Urine

Research by (Castaneto et al., 2015) focused on identifying AB-FUBINACA metabolites in human hepatocytes and urine, employing high-resolution mass spectrometry. This study is significant for understanding the metabolic pathways of AB-FUBINACA in the human body.

3. Pharmacological and Toxicological Studies

Studies like (Chen et al., 2015) have explored the effects of AB-FUBINACA on gene expressions in animal models, providing insights into its pharmacological and toxicological properties. These findings are important for understanding the impact of AB-FUBINACA on biological systems.

4. Interaction with Human Cytochrome P450 and Transporters

The interaction of AB-FUBINACA with human enzymes and transporters, as studied by (Kim et al., 2020), is vital for understanding potential drug-drug interactions and metabolic pathways.

5. In Vivo and In Vitro Biological Activities

Research on synthetic cannabinoids, including AB-FUBINACA, as conducted by (Banister et al., 2015), provides valuable data on their biological activities both in vitro and in vivo. This research is crucial for comprehending the pharmacodynamics and pharmacokinetics of AB-FUBINACA.

properties

Product Name

AB-FUBINACA isomer 1

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4

InChI

InChI=1S/C20H21FN4O2/c1-2-5-16(19(22)26)23-20(27)18-15-6-3-4-7-17(15)25(24-18)12-13-8-10-14(21)11-9-13/h3-4,6-11,16H,2,5,12H2,1H3,(H2,22,26)(H,23,27)

InChI Key

VDGIZMNHDDBEBU-UHFFFAOYSA-N

SMILES

O=C(NC(C(N)=O)CCC)C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3

synonyms

N-(1-amino-1-oxopentan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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